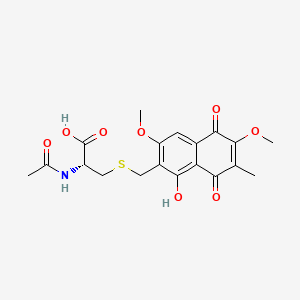
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex molecular arrangement that includes an indene core with methyl substitutions and a propanoate ester group. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the tetrahydro structure.
Methyl Substitution: Methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Esterification: The final step involves esterification of the indene derivative with 2-methylpropanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) acetate
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) butanoate
Uniqueness
Compared to similar compounds, (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate exhibits unique properties due to the presence of the 2-methylpropanoate ester group
Eigenschaften
CAS-Nummer |
68900-66-3 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H22O2/c1-9(2)15(16)17-14-8-10(3)12-6-5-7-13(12)11(14)4/h5,7,9-10,12,14H,6,8H2,1-4H3 |
InChI-Schlüssel |
IMXFVUKGUTYGGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=C2C1CC=C2)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


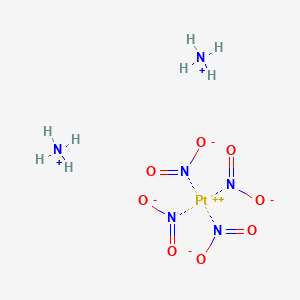
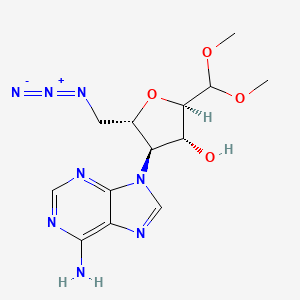



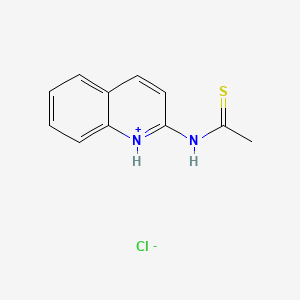
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)
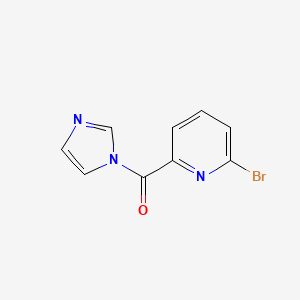
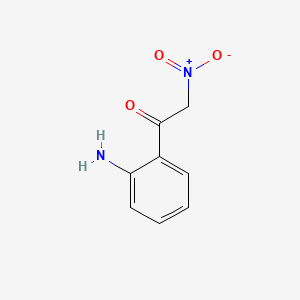
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
